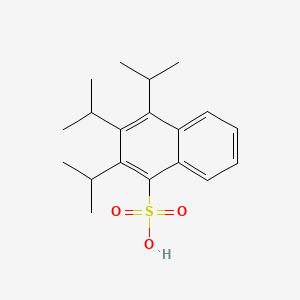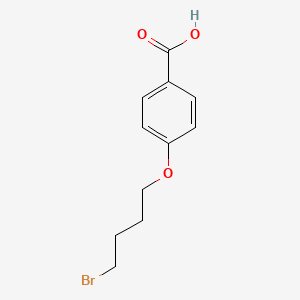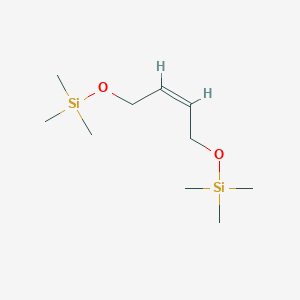
3,8-Dioxa-2,9-disiladec-5-ene, 2,2,9,9-tetramethyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is an organosilicon compound with the molecular formula C10H24O2Si2. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. It is a versatile intermediate used in various organic synthesis processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Bis(trimethylsiloxy)-2-butene typically involves the reaction of butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a silylation process, where the trimethylsilyl groups are introduced to the butene backbone. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,4-Bis(trimethylsiloxy)-2-butene can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,4-Bis(trimethylsiloxy)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted butenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-1,4-Bis(trimethylsiloxy)-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of silicon-based drugs and diagnostic agents.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-1,4-Bis(trimethylsiloxy)-2-butene involves its ability to act as a silylating agent. The trimethylsiloxy groups can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsiloxy)-2-butene: Similar structure but different stereochemistry.
1,4-Bis(trimethylsiloxy)-2-butene (E): The E-isomer of the compound.
1,4-Bis(trimethylsiloxy)-2-butene (Z): The Z-isomer of the compound.
Uniqueness
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers and other similar compounds.
Propiedades
Número CAS |
61549-43-7 |
|---|---|
Fórmula molecular |
C10H24O2Si2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
trimethyl-[(Z)-4-trimethylsilyloxybut-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,9-10H2,1-6H3/b8-7- |
Clave InChI |
CGHUMSBZDKNESK-FPLPWBNLSA-N |
SMILES isomérico |
C[Si](C)(C)OC/C=C\CO[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC=CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
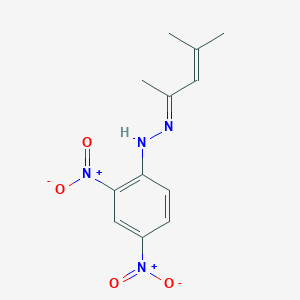


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
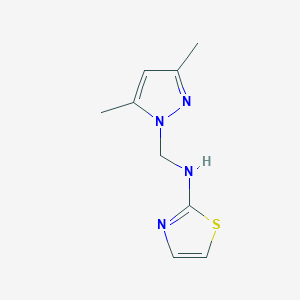

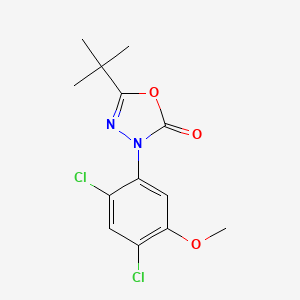
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)
